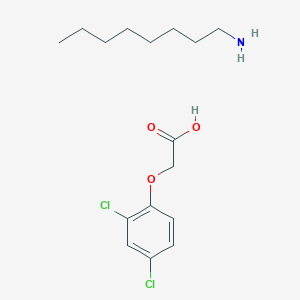
Octylamine 2,4-dichlorophenoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenoxy)acetic acid; octan-1-amine: is a compound that combines two distinct chemical entities: 2-(2,4-dichlorophenoxy)acetic acid and octan-1-amine. The former is a well-known herbicide, commonly referred to as 2,4-D, which is used to control broadleaf weeds. The latter, octan-1-amine, is an organic compound that belongs to the class of amines. This combination can be utilized in various applications, particularly in agriculture and scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
-
2-(2,4-Dichlorophenoxy)acetic acid
-
Octan-1-amine
- Octan-1-amine can be synthesized through the reduction of octanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: 2-(2,4-Dichlorophenoxy)acetic acid can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Octan-1-amine can be reduced to form corresponding amines with shorter carbon chains.
Substitution: Both components can undergo substitution reactions. For example, the chlorine atoms in 2-(2,4-dichlorophenoxy)acetic acid can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(2,4-dichlorophenoxy)acetic acid can yield chlorinated phenolic compounds.
科学研究应用
Chemistry
- 2-(2,4-Dichlorophenoxy)acetic acid is widely used as a herbicide in agricultural chemistry to control broadleaf weeds .
- Octan-1-amine is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology
- 2-(2,4-Dichlorophenoxy)acetic acid is used in plant biology research to study the effects of synthetic auxins on plant growth and development .
Medicine
- Octan-1-amine derivatives are explored for their potential pharmacological properties, including antimicrobial and antifungal activities.
Industry
- 2-(2,4-Dichlorophenoxy)acetic acid is used in the formulation of herbicides for agricultural applications .
- Octan-1-amine is used in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
2-(2,4-Dichlorophenoxy)acetic acid
- Acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It induces uncontrolled growth in susceptible plants, leading to their death .
- It is absorbed through the leaves and translocated to the meristems, where it disrupts normal growth processes .
Octan-1-amine
- Functions as a primary amine, participating in various biochemical reactions. Its mechanism of action depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties but with an additional chlorine atom.
Uniqueness
- 2-(2,4-Dichlorophenoxy)acetic acid is unique due to its widespread use and effectiveness as a herbicide. It has been extensively studied and is one of the most commonly used herbicides globally .
- Octan-1-amine is unique for its versatility in organic synthesis and industrial applications.
属性
CAS 编号 |
2212-53-5 |
|---|---|
分子式 |
C16H25Cl2NO3 |
分子量 |
350.3 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)acetic acid;octan-1-amine |
InChI |
InChI=1S/C8H6Cl2O3.C8H19N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-2-3-4-5-6-7-8-9/h1-3H,4H2,(H,11,12);2-9H2,1H3 |
InChI 键 |
ISLMFQNVUXMPKH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


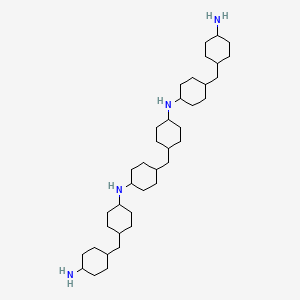
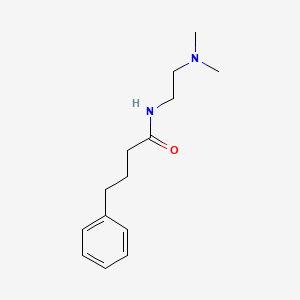
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
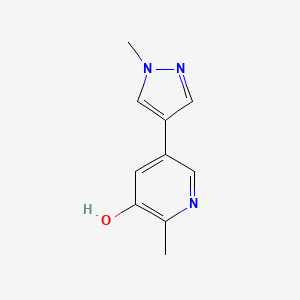
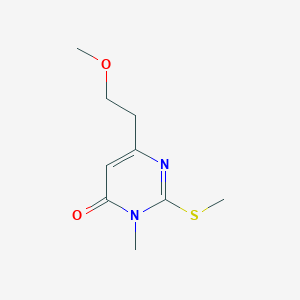
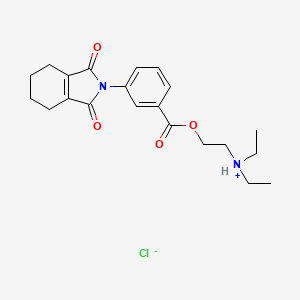
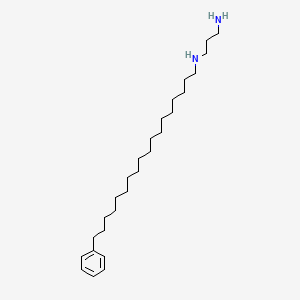
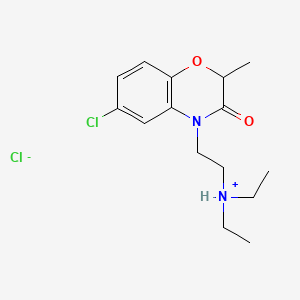
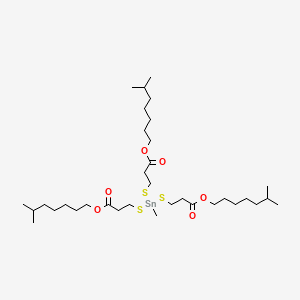
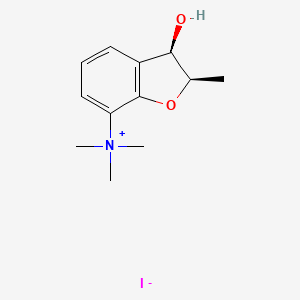
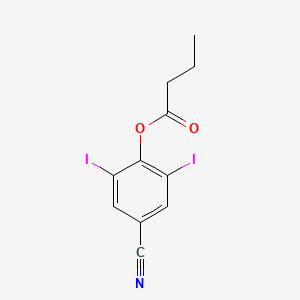
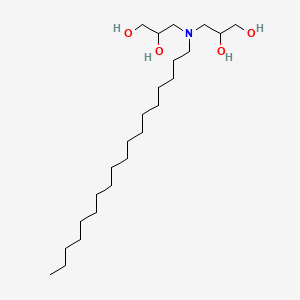
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)
